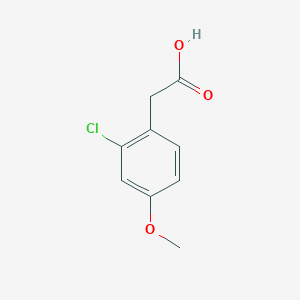

2-Chloro-4-methoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINVBFAPQYQPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400869 | |

| Record name | (2-chloro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91367-09-8 | |

| Record name | (2-chloro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-phenyl-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-methoxyphenylacetic acid physical and chemical properties

An In-depth Technical Guide to 2-Chloro-4-methoxyphenylacetic acid

Introduction

This compound (CAS No. 91367-09-8) is a substituted phenylacetic acid derivative that serves as a pivotal building block in various fields of chemical synthesis.[1] Its unique substitution pattern—a chlorine atom and a methoxy group on the phenyl ring—imparts specific physicochemical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key applications, with a focus on its role in pharmaceutical and agricultural research. For researchers and drug development professionals, understanding these core characteristics is essential for leveraging this compound's full potential in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory agents and herbicides.[1][2]

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step in any research endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 91367-09-8 | [1][3] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| IUPAC Name | 2-(2-chloro-4-methoxyphenyl)acetic acid | |

| Synonyms | 2-Chloro-4-methoxybenzeneacetic acid | [1] |

The structural arrangement, featuring an acetic acid moiety attached to a 2-chloro-4-methoxyphenyl ring, is the primary determinant of its chemical behavior and reactivity.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions.

Table of Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 118-124 °C / 129-130 °C | [1] |

| Boiling Point | 337.8 ± 27.0 °C (Predicted) | |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.14 ± 0.10 (Predicted for isomer) | [4][5] |

| Storage | Store at room temperature, sealed in a dry place | [1] |

Solubility & Stability: While specific quantitative solubility data for this isomer is not readily available, related methoxyphenylacetic acids are soluble in water and organic solvents.[4][6][7] The compound is chemically stable under standard ambient conditions (room temperature).[4][8]

Reactivity Profile: The reactivity of this compound is governed by three main structural features:

-

Carboxylic Acid Group: It undergoes typical reactions such as esterification, amide formation, and neutralization with bases to form salts.[9]

-

Aromatic Ring: The ring is activated by the electron-donating methoxy group (an ortho-, para-director) and deactivated by the electron-withdrawing chlorine atom (also an ortho-, para-director). This interplay influences the regioselectivity of further electrophilic aromatic substitution reactions.

-

Benzylic Methylene Group: The α-protons on the methylene bridge (—CH₂—) are weakly acidic and can be involved in condensation reactions under appropriate basic conditions.

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification and purity assessment. While a dedicated public spectrum for this specific compound is not available, its expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[10][11]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): The three protons on the phenyl ring would appear in the aromatic region (~6.8-7.3 ppm). Their splitting pattern will be complex due to the substitution pattern.

-

Methylene Protons (2H): A singlet corresponding to the -CH₂- group is expected around 3.6 ppm.

-

Methoxy Protons (3H): A sharp singlet for the -OCH₃ group should appear around 3.8 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton of the -COOH group. Its visibility can depend on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The -C=O carbon of the carboxylic acid will be the most downfield signal, typically in the 170-180 ppm range.

-

Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range, including two carbons bonded to oxygen and chlorine.

-

Methoxy Carbon: The -OCH₃ carbon should appear around 55-60 ppm.

-

Methylene Carbon: The -CH₂- carbon signal is expected in the 35-45 ppm range.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group.

-

C-O Stretches: Absorptions in the 1200-1300 cm⁻¹ (for the acid C-O) and 1000-1100 cm⁻¹ (for the aryl-ether C-O) regions are expected.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 200.

-

Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z 202 with an intensity approximately one-third that of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.

-

Fragmentation: A common fragmentation pathway is the loss of the carboxyl group (-COOH), leading to a significant fragment ion at m/z 155.

Synthesis and Analytical Methodologies

General Synthesis Pathway

A plausible and widely used method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide precursor.[12][13] This approach is favored for its reliability and good yields. The choice of acidic or basic hydrolysis depends on the stability of other functional groups on the molecule; for this compound, both are viable.

Caption: General workflow for the synthesis of this compound.

Protocol: Hydrolysis of 2-Chloro-4-methoxybenzyl cyanide

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the starting material, 2-Chloro-4-methoxybenzyl cyanide.

-

Reaction: Add a solution of aqueous sodium hydroxide (e.g., 20% w/v). The choice of a biphasic system with an alcohol like ethanol can improve solubility and reaction rate.[13]

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate (the sodium salt of the product) has formed, it can be filtered.

-

Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for compounds of this polarity.[14]

Caption: Standard experimental workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC Method

-

Column: C18 stationary phase (e.g., Hypersil C18), 4.6 x 150 mm, 5 µm.[14]

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1 M potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., 3.0). A typical ratio might be 40:60 (v/v).[14] The acidic pH ensures the carboxylic acid is in its neutral form, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set to a wavelength where the aromatic ring absorbs strongly, such as 280 nm.[14]

-

Injection Volume: 10-20 µL.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

The utility of this compound stems from its capacity to act as a versatile intermediate.

-

Pharmaceutical Development: It is a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The phenylacetic acid scaffold is a common feature in many analgesic and anti-inflammatory compounds.

-

Agricultural Chemicals: The compound is used in the development of new herbicides.[1][2] The specific substitution on the phenyl ring can be tailored to achieve selective phytotoxicity.

-

Medicinal Chemistry: Researchers utilize this molecule as a starting point for creating more complex structures with potential biological activity.[1] Its functional groups provide handles for a wide range of chemical transformations, enabling the construction of diverse compound libraries for drug discovery screening.

Safety and Handling

Adherence to proper safety protocols is mandatory when working with any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8][15][16]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]

-

References

-

MATERIAL SAFETY DATA SHEET - Greenbook.net. (n.d.). Retrieved from [Link]

-

2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Retrieved from [Link]

-

4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. (n.d.). Retrieved from [Link]

-

ANALYTICAL METHOD SUMMARIES. (2021-05-24). Retrieved from [Link]

- CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents. (n.d.).

-

2-Methoxyphenylacetic acid, TMS derivative - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4-methoxyphenyl acetic acid, 104-01-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed. (2002-10-04). Retrieved from [Link]

-

2-Methoxy-4-chloro-phenol - the NIST WebBook. (n.d.). Retrieved from [Link]

- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents. (n.d.).

-

2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]

-

104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 91367-09-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methoxyphenylacetic acid CAS#: 93-25-4 [m.chemicalbook.com]

- 6. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206 [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-METHOXYPHENYLACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. This compound (91367-09-8) 1H NMR [m.chemicalbook.com]

- 11. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 13. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.greenbook.net [assets.greenbook.net]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Synthesis of 2-Chloro-4-methoxyphenylacetic acid

Introduction

2-Chloro-4-methoxyphenylacetic acid is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structural features make it a key building block for the synthesis of various bioactive molecules, including anti-inflammatory agents and herbicides.[1][2] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering in-depth technical details and insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Key Synthesis Pathways

Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. This guide will focus on two prominent methods: the hydrolysis of a nitrile intermediate and the direct chlorination of a methoxyphenylacetic acid precursor.

Pathway 1: Synthesis via Nitrile Hydrolysis

This classic and widely used method involves the preparation of a benzyl cyanide intermediate followed by its hydrolysis to the desired carboxylic acid. The multi-step process offers reliable yields and is amenable to large-scale production.

Conceptual Workflow

The synthesis proceeds through two main stages: the formation of 2-chloro-4-methoxyphenylacetonitrile and its subsequent hydrolysis.

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methoxyphenylacetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a four-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with a suitable solvent (e.g., ethanol, dimethylformamide) and sodium cyanide (NaCN).

-

Reaction Execution: Heat the mixture to a specified temperature (e.g., 50-70 °C). Slowly add 2-chloro-4-methoxybenzyl chloride from the dropping funnel to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). Upon completion, the reaction mixture is typically cooled, and the excess cyanide is quenched. The product is then extracted with an organic solvent, and the organic layer is washed and dried.

-

Purification: The crude 2-chloro-4-methoxyphenylacetonitrile can be purified by vacuum distillation or recrystallization.

Step 2: Hydrolysis of 2-Chloro-4-methoxyphenylacetonitrile

-

Reaction Setup: Use a similar setup as in Step 1, with provisions for heating under reflux.

-

Reagents: The nitrile intermediate can be hydrolyzed under either acidic or basic conditions.

-

Acidic Hydrolysis: A common method involves refluxing the nitrile with a strong acid such as sulfuric acid or hydrochloric acid. A patent for a similar compound, methoxyphenylacetic acid, describes a method of slowly adding methoxybenzyl cyanide to 30%-70% concentrated sulfuric acid at 90°C-150°C.[3]

-

Basic Hydrolysis: Alternatively, the nitrile can be refluxed with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it for several hours until the hydrolysis is complete.

-

Work-up and Isolation:

-

For acidic hydrolysis, the reaction mixture is cooled and poured onto ice. The precipitated carboxylic acid is then filtered, washed with water, and dried.

-

For basic hydrolysis, the reaction mixture is cooled, and any unreacted starting material is extracted with an organic solvent. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is subsequently filtered, washed, and dried.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Key Considerations and Insights

-

Safety: This synthesis involves the use of highly toxic sodium cyanide. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Procedures for quenching and disposing of cyanide waste must be strictly followed.

-

Reaction Conditions: The choice of solvent and temperature in the cyanation step can significantly impact the reaction rate and yield. In the hydrolysis step, the concentration of the acid or base and the reaction time are critical parameters that need to be optimized.

-

Purity: The purity of the final product is crucial for its intended application. Impurities from side reactions, such as the formation of amides during incomplete hydrolysis, should be monitored and controlled.

Pathway 2: Direct Chlorination of 4-Methoxyphenylacetic Acid

An alternative approach involves the direct chlorination of 4-methoxyphenylacetic acid. This method can be more atom-economical if a selective chlorination agent and catalyst system are employed.

Conceptual Workflow

This pathway is more direct, involving the selective introduction of a chlorine atom onto the aromatic ring of 4-methoxyphenylacetic acid.

Caption: Workflow for the synthesis of this compound via direct chlorination.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a fume hood, set up a multi-necked flask with a stirrer, thermometer, gas inlet (if using chlorine gas), and a system to trap any evolved gases (e.g., a scrubber with a sodium hydroxide solution).

-

Reagents: Dissolve or suspend 4-methoxyphenylacetic acid in a suitable inert solvent (e.g., dichloromethane, chloroform, or a non-protic solvent). Add a catalyst, if required. A patent for a similar synthesis, the preparation of 2-methyl-4-chlorophenoxyacetic acid, describes using an imidazole ionic liquid as a catalyst for chlorination with chlorine gas.[4]

-

Chlorination:

-

Using Chlorine Gas: Bubble chlorine gas through the solution at a controlled rate while maintaining the desired temperature.

-

Using Sulfuryl Chloride (SO₂Cl₂): Add sulfuryl chloride dropwise to the reaction mixture.

-

-

Monitoring and Work-up: Monitor the reaction by TLC or GC to determine the optimal reaction time and prevent over-chlorination. Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water to hydrolyze any remaining chlorinating agent and dissolve inorganic byproducts.

-

Isolation and Purification: The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product. Purification is achieved through recrystallization.

Key Considerations and Insights

-

Regioselectivity: The primary challenge in this pathway is controlling the regioselectivity of the chlorination. The methoxy group is an ortho-, para-director. Since the para position is already occupied, chlorination is directed to the ortho positions. However, the formation of dichlorinated byproducts is a possibility. The choice of chlorinating agent, catalyst, solvent, and reaction temperature are crucial for maximizing the yield of the desired 2-chloro isomer.

-

Catalyst Systems: Various catalysts can be employed to enhance the rate and selectivity of the chlorination. Lewis acids are common, but recent advancements have explored the use of more environmentally friendly and recyclable catalysts.

-

Industrial Applicability: While potentially more direct, scaling up direct chlorination reactions requires careful control of reaction parameters to ensure consistent product quality and minimize the formation of difficult-to-separate isomers.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Nitrile Hydrolysis | Pathway 2: Direct Chlorination |

| Starting Materials | 2-Chloro-4-methoxybenzyl chloride, Sodium Cyanide | 4-Methoxyphenylacetic acid, Chlorinating agent |

| Number of Steps | Multi-step | Typically a single step |

| Key Challenges | Handling of toxic cyanide, multi-step process | Controlling regioselectivity, potential for over-chlorination |

| Scalability | Well-established for large-scale production | Requires precise control for consistent large-scale batches |

| Environmental Impact | Generation of cyanide waste | Use of chlorinated solvents and reagents |

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the nitrile hydrolysis and direct chlorination routes being the most prominent. The choice between these methods will depend on a careful evaluation of factors such as the availability and cost of starting materials, the scale of production, and the desired purity of the final product. For large-scale, consistent production, the nitrile hydrolysis pathway, despite its use of toxic reagents, is often favored due to its well-established and reliable nature. The direct chlorination route offers a more atom-economical alternative but requires careful optimization to control regioselectivity and minimize byproduct formation. Future research may focus on developing greener and more efficient catalytic systems for direct chlorination, further enhancing the industrial viability of this important chemical intermediate.

References

- CN102643192A - Preparation method of methoxyphenylacetic acid - Google P

- CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 4. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

A Technical Guide to the Research Applications of 2-Chloro-4-methoxyphenylacetic Acid

Introduction: A Versatile Phenylacetic Acid Scaffold for Advanced Synthesis

2-Chloro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative that has emerged as a significant building block in the realms of pharmaceutical and agrochemical research. Its chemical architecture, featuring a carboxylic acid moiety, a methoxy group, and a chlorine atom on the phenyl ring, provides a unique combination of reactivity and stability. This makes it an ideal intermediate for the synthesis of more complex, high-value molecules, particularly in the development of novel therapeutic agents and specialized agricultural chemicals.[1]

The phenylacetic acid core is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), lending this scaffold inherent potential for the development of new analgesic and anti-inflammatory medications.[1] The strategic placement of the chloro and methoxy groups on the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological activity and metabolic profile. This guide provides an in-depth exploration of the synthesis, established applications, and speculative potential of this compound for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is paramount for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 91367-09-8 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 118-124 °C | [1] |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its subsequent applications. While various methods can be envisioned for the preparation of substituted phenylacetic acids, the Willgerodt-Kindler reaction stands out as a robust and well-documented approach for converting aryl ketones into the corresponding carboxylic acids (via a thioamide intermediate).[2][3][4] This reaction is particularly useful for moving a carbonyl group to the terminal end of an alkyl chain.[2]

The following protocol details a plausible and efficient two-step synthesis starting from the readily available 2-chloro-4-methoxyacetophenone.

Experimental Protocol: Synthesis via the Willgerodt-Kindler Reaction

Step 1: Synthesis of 2-(2-chloro-4-methoxyphenyl)-1-morpholinoethanethione (Thioamide Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methoxyacetophenone (18.46 g, 0.1 mol), elemental sulfur (4.8 g, 0.15 mol), and morpholine (17.4 g, 0.2 mol).

-

Heating: Gently heat the reaction mixture to reflux (approximately 120-130°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 8-10 hours.

-

Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. The resulting crude thioamide can be used directly in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Hydrolysis: To the crude thioamide from the previous step, add a 20% aqueous solution of sodium hydroxide (100 mL).

-

Heating: Heat the mixture to reflux (approximately 100°C) and maintain it for 8-12 hours to ensure complete hydrolysis of the thioamide to the carboxylate salt.

-

Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. Filter the solution to remove any unreacted sulfur or byproducts.

-

Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (35% HCl) dropwise with stirring until the pH of the solution reaches 1-2. A precipitate will form.[5]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield a colorless crystalline solid.[6]

Caption: Synthetic workflow for this compound.

Potential Research Applications

Pharmaceutical Research and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1]

The structural similarity of this compound to established NSAIDs like Diclofenac and Alclofenac makes it a highly attractive starting material for novel anti-inflammatory drugs.[7][8] The carboxylic acid is a crucial feature for the anti-inflammatory activity of many NSAIDs, as it is involved in the inhibition of cyclooxygenase (COX) enzymes. By modifying the core structure of this compound, researchers can develop new chemical entities with potentially improved efficacy, selectivity (COX-1 vs. COX-2), and a better safety profile, particularly concerning gastrointestinal side effects.[8]

Workflow for NSAID Prodrug Synthesis:

One common strategy to reduce the gastrointestinal toxicity of NSAIDs is the development of prodrugs, where the carboxylic acid group is temporarily masked.[8] The following is a representative workflow for the synthesis of an amide-based prodrug of this compound.

Experimental Protocol: Synthesis of an Amide Prodrug

-

Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir the mixture at room temperature for 30 minutes.

-

Amide Bond Formation: To the activated acid, add the desired amine (e.g., a sulfonamide derivative to potentially enhance COX-2 selectivity) (1 eq.).[8] Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide prodrug.

Caption: General workflow for NSAID prodrug synthesis.

While direct studies on the anticancer properties of this compound are not widely reported, derivatives of phenylacetic acid and phenylacetamide have shown promise as potential anticancer agents.[9][10] Research has indicated that some phenylacetamide derivatives can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[9][10]

Therefore, this compound serves as a valuable scaffold for the synthesis of a library of novel phenylacetamide derivatives. By reacting it with a diverse range of substituted anilines, researchers can systematically explore the structure-activity relationship (SAR) and identify compounds with potent and selective anticancer activity. The chloro and methoxy substituents on the phenyl ring can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Agrochemical Research

In addition to its pharmaceutical applications, this compound and its parent structures, phenoxyacetic acids, are foundational in the agrochemical industry, particularly in the development of herbicides.[1]

Phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-known systemic herbicides that function as synthetic auxins, a class of plant growth regulators.[11][12] At high concentrations, these compounds disrupt normal plant growth processes in broadleaf weeds, leading to their eventual death.

This compound can be considered a precursor or an analogue in the design of new herbicides. The synthesis of such herbicides often involves the condensation of a substituted phenol with a chloroacetate, followed by acidification.[11] Alternatively, existing phenoxyacetic acids can be chlorinated to produce the final active ingredient.[13][14] The specific substitution pattern on the phenyl ring is crucial for herbicidal activity and selectivity. Therefore, this compound provides a unique starting point for creating novel herbicides with potentially different target weed spectrums or improved environmental profiles.

Conclusion and Future Outlook

This compound is a compound of significant interest due to its versatility as a synthetic intermediate. Its primary and most explored applications are in the synthesis of NSAIDs and herbicides, leveraging the well-established biological activities of the phenylacetic and phenoxyacetic acid scaffolds. The presence of the chloro and methoxy groups provides opportunities for medicinal chemists and agrochemical scientists to develop next-generation compounds with enhanced properties.

Future research should focus on synthesizing and screening libraries of derivatives based on this core structure. In the pharmaceutical arena, this includes the development of novel anti-inflammatory agents with improved safety profiles and the exploration of their potential in other therapeutic areas, such as oncology. In the agrochemical sector, this compound could be instrumental in the discovery of new herbicides to address the ongoing challenge of weed resistance. The detailed synthetic protocols and workflows provided in this guide offer a solid foundation for researchers to unlock the full potential of this valuable chemical building block.

References

-

Willgerodt rearrangement. Wikipedia. [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

-

An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company. [Link]

-

An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc. [Link]

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. [Link]

-

Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. PubMed. [Link]

-

Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences. [Link]

- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Preparation method of 2,4,-dichlorphenoxyacetic acid.

- Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

- Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]

- 7. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 12. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 13. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 14. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]

The Mechanistic Landscape of 2-Chloro-4-methoxyphenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Derivatives of 2-Chloro-4-methoxyphenylacetic acid represent a promising class of small molecules with significant therapeutic potential, primarily in the realms of anti-inflammatory and anticancer applications. This technical guide provides an in-depth exploration of the core mechanisms of action postulated for these compounds. Drawing upon established principles of medicinal chemistry and pharmacology, we delineate the key molecular pathways these derivatives are likely to modulate. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to guide further investigation and development of this chemical scaffold. We will explore the inhibition of critical inflammatory mediators, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway, as well as the induction of programmed cell death (apoptosis) and cell cycle arrest in neoplastic cells. This guide integrates theoretical frameworks with actionable experimental protocols to provide a comprehensive resource for advancing the study of this compound derivatives.

Introduction: The Therapeutic Potential of Phenylacetic Acid Scaffolds

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent members like diclofenac serving as widely used non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The versatility of the phenylacetic acid scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their pharmacological properties. The subject of this guide, this compound and its derivatives, are noted for their potential as anti-inflammatory and analgesic agents[3]. The introduction of a chloro group at the 2-position and a methoxy group at the 4-position of the phenyl ring is anticipated to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets and thereby its efficacy and safety profile. Emerging research also points towards the potential of phenylacetamide derivatives as anticancer agents, broadening the therapeutic horizon for this chemical class. This guide will dissect the plausible molecular mechanisms underpinning these observed and potential biological activities.

Anti-inflammatory Mechanism of Action: A Two-Pronged Approach

The anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of at least two key signaling pathways central to the inflammatory response: the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[4]. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs to minimize gastrointestinal side effects. Phenylacetic acid derivatives are known to be non-selective or partially selective COX inhibitors. It is highly probable that this compound derivatives also exert their anti-inflammatory effects through this mechanism.

While specific docking studies for this compound are not extensively available, molecular docking of similar chlorinated acetamide derivatives with COX-1 and COX-2 has been performed[5][6]. These studies can provide a predictive framework for how our target compounds might interact with the active sites of these enzymes. For instance, a study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a structurally related compound, predicted a favorable binding energy at the COX-2 receptor, suggesting potential inhibitory activity[6][7].

Diagram 1: Predicted Binding of a Phenylacetic Acid Derivative in the COX-2 Active Site

Caption: Predicted interactions of a phenylacetic acid derivative within the COX-2 active site.

To empirically determine the inhibitory activity of this compound derivatives against COX-1 and COX-2, a colorimetric or fluorometric inhibitor screening assay can be employed.

Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well microplate

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare assay buffer, enzyme solutions, substrate solution, and test compound dilutions.

-

Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations or a vehicle control (DMSO). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Detection: After a set incubation time (e.g., 5-10 minutes), add the colorimetric/fluorometric probe. The peroxidase activity of COX will lead to the oxidation of the probe, resulting in a color or fluorescence change.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Test Compound 1 | Experimental Value | Experimental Value | Calculated Value |

| Test Compound 2 | Experimental Value | Experimental Value | Calculated Value |

| Ibuprofen (Ref.) | ~15 | ~25 | ~0.6 |

| Celecoxib (Ref.) | >100 | ~0.05 | >2000 |

Reference IC50 values are approximate and can vary between assay conditions.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a critical role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is a key target for anti-inflammatory drug development. Studies have shown that some methoxy-substituted phenolic compounds can suppress NF-κB activation[8][9][10]. This suggests a plausible mechanism for this compound derivatives.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

Diagram 2: The Canonical NF-κB Signaling Pathway and Potential Inhibition Points

Caption: Overview of the canonical NF-κB pathway and potential points of inhibition.

To investigate the effect of the test compounds on NF-κB activation, Western blotting can be used to measure the levels of key proteins in the pathway, such as phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Objective: To determine if the test compounds inhibit the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

-

Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Test compounds

-

Cell lysis buffer and nuclear/cytoplasmic extraction kit

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and consumables

-

Western blotting equipment and consumables

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Stimulate the cells with LPS for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1-2 hours for p65 translocation).

-

Protein Extraction: For total protein, lyse the cells in a suitable lysis buffer. For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using a gel documentation system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear proteins to a nuclear loading control (e.g., Lamin B1).

Data Presentation:

| Treatment | p-IκBα / IκBα Ratio | Nuclear p65 / Lamin B1 Ratio |

| Control | Baseline | Baseline |

| LPS | Increased | Increased |

| LPS + Test Compound (Low Dose) | Experimental Value | Experimental Value |

| LPS + Test Compound (High Dose) | Experimental Value | Experimental Value |

Anticancer Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Phenylacetamide derivatives have demonstrated potential as anticancer agents. The proposed mechanisms for their antitumor activity often involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. Key events in apoptosis include the activation of caspases, changes in the mitochondrial membrane potential, and the externalization of phosphatidylserine on the cell surface.

Flow cytometry using Annexin V and PI staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Test compounds

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of the test compounds for a specified time (e.g., 24, 48 hours).

-

Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate the cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Diagram 3: Workflow for Apoptosis Detection by Flow Cytometry

Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.

Induction of Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many anticancer drugs function by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phases), which can prevent cell division and may subsequently lead to apoptosis.

Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Objective: To determine if the test compounds induce cell cycle arrest at a specific phase.

Materials:

-

Cancer cell line

-

Test compounds

-

Ethanol (for cell fixation)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compounds for a specified time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and treat with RNase A to degrade RNA. Stain the cells with PI.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Control | Experimental Value | Experimental Value | Experimental Value |

| Test Compound (Low Dose) | Experimental Value | Experimental Value | Experimental Value |

| Test Compound (High Dose) | Experimental Value | Experimental Value | Experimental Value |

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives hold significant promise as therapeutic agents, primarily through their anti-inflammatory and potential anticancer activities. The likely mechanisms of action involve the inhibition of COX enzymes and the NF-κB signaling pathway for their anti-inflammatory effects, and the induction of apoptosis and cell cycle arrest for their anticancer properties.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these proposed mechanisms. Future research should focus on obtaining direct experimental data for this specific class of compounds, including the determination of IC50 values for COX-1 and COX-2, detailed analysis of their effects on the NF-κB pathway, and comprehensive studies on their pro-apoptotic and cell cycle inhibitory activities in various cancer cell lines. Furthermore, in vivo studies in relevant animal models will be crucial to translate these in vitro findings into potential clinical applications. The elucidation of the precise molecular targets and a thorough understanding of the structure-activity relationships will be paramount in optimizing the therapeutic potential of this compound derivatives.

References

-

Al-Ghazawi, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

-

Barrow, J. C., et al. (2008). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. Bioorganic & Medicinal Chemistry Letters, 18(19), 5267-5271. [Link]

-

BrainKart. (2017). Nonselective Cox Inhibitors. [Link]

-

Cukurova Medical Journal. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. DergiPark. [Link]

-

Ebert, U., et al. (2008). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neuropharmacology, 55(3), 321-328. [Link]

-

Scribd. Phenylacetic Acid Derivatives Overview. [Link]

-

Kuchař, M., et al. (1991). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Ceskoslovenska Farmacie, 40(4), 153-157. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Journal of the Iranian Chemical Society. [Link]

-

Porretta, G. C., et al. (1987). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; Edizione Scientifica, 42(10), 745-755. [Link]

-

Syafitri, E., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega, 8(41), 38047-38061. [Link]

-

Kim, J. Y., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2121-2128. [Link]

-

Rather, M. A., et al. (2021). Crystal structure, Hirshfeld surface, Energy framework and Molecular docking analysis of 4-(methoxyphenyl)acetic acid. Journal of Molecular Structure, 1225, 129112. [Link]

-

Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. [Link]

-

ResearchGate. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]

-

Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as in vitro antidiabetic agents. BMC Chemistry, 14(1), 49. [Link]

-

ResearchGate. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol Induces Apoptosis in HeLa Cervical Cancer Cells via the Extrinsic Apoptotic Pathway. [Link]

-

Muhamad, P., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific Journal of Cancer Prevention, 21(4), 1109-1115. [Link]

-

Barzilai, A., & Dutcher, J. P. (2001). In vivo and in vitro binding of 2,4-dichlorophenoxyacetic acid to a rat liver mitochondrial protein. Chemico-Biological Interactions, 137(3), 229-241. [Link]

-

Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. [Link]

-

Wehling, C., et al. (2013). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Pharmaceuticals, 6(8), 987-1007. [Link]

-

Muhamad, P., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Asian Pacific Journal of Cancer Prevention, 21(4), 1109-1115. [Link]

-

PubChem. 4-Methoxyphenylacetic Acid. [Link]

-

NP-MRD. NP-Card for 4-Methoxyphenylacetic acid (NP0000214). [Link]

-

Lee, S. H., et al. (2004). Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia. Planta Medica, 70(11), 1091-1095. [Link]

-

Tato, C. M., et al. (2003). Inhibition of NF-kappa B activity in T and NK cells results in defective effector cell expansion and production of IFN-gamma required for resistance to Toxoplasma gondii. Journal of Immunology, 170(6), 3139-3146. [Link]

-

Shapira, S., et al. (2002). Suppression of NF-kappaB activation by infection with Toxoplasma gondii. The Journal of Infectious Diseases, 185 Suppl 1, S71-S77. [Link]

-

de Souza Pietra, R. C. C., et al. (2013). Triphenylmethane Derivatives Have High In Vitro and In Vivo Activity against the Main Causative Agents of Cutaneous Leishmaniasis. PLOS ONE, 8(1), e51864. [Link]

-

Esterhuysen, C. (2010). Probing intermolecular interactions in 2-chloro-4-nitrobenzoic acid and nicotinamide. Acta Crystallographica Section A: Foundations of Crystallography, 66(a1), s71-s71. [Link]

-

Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(3), 833-839. [Link]

-

Mphahlele, M. J., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1494. [Link]

-

Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1627-1633. [Link]

-

Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]

-

ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

-

ResearchGate. IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. [Link]

-

ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

-

Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

-

Li, X., et al. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules, 29(8), 1746. [Link]

-

Egbuna, C., et al. (2025). Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics. Journal of Applied Pharmaceutical Science and Research, 2(2). [Link]

-

Jayprasad, A. (2025). Molecular Pharmacokinetics And Structural Docking Of Phenolic Acids For Targeting NF-κB Pathway Components In Inflammation And Fibrosis: A Computational Approach Toward Therapeutic Discovery. International Journal of Cell Biology and Cellular Processes. [Link]

-

ResearchGate. (2025). Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms. [Link]

-

Singh, V. J., & Chawla, P. A. (2018). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 10(2), 53-57. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. Molecules, 29(20), 4758. [Link]

-

Ghorbani, A., et al. (2014). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Basic Medical Sciences, 17(1), 20-26. [Link]

-

Liu, Y., et al. (2014). Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis. American Journal of Cancer Research, 5(1), 227-238. [Link]

-

Bentham Science Publisher. (2021). Ternary Copper (II) Complex Induced Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cells. [Link]

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

OAText. New scaffolds of inhibitors targeting the DNA binding of NF-κB. [Link]

-

MDPI. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, Mass Spec) for 2-Chloro-4-methoxyphenylacetic acid

Introduction

2-Chloro-4-methoxyphenylacetic acid (CAS No. 91367-09-8) is a substituted phenylacetic acid derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Its structure, featuring a carboxylic acid, a chloro group, and a methoxy group on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in any research and development setting.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a theoretical underpinning, a detailed interpretation of the predicted spectrum, and a standardized experimental protocol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each hydrogen and carbon atom, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | -COOH |

| ~7.2 - 7.4 | Doublet | 1H | Ar-H (H6) |

| ~6.8 - 7.0 | Doublet of doublets | 1H | Ar-H (H5) |

| ~6.7 - 6.9 | Doublet | 1H | Ar-H (H3) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.6 | Singlet | 2H | -CH₂COOH |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and can vary based on the solvent and concentration.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (δ 11-12 ppm) due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are in distinct chemical environments and will exhibit splitting patterns based on their neighboring protons.[1]

-

H6: This proton is ortho to the electron-withdrawing chloroacetic acid group and will be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H5.

-

H5: This proton is situated between H6 and H3 and will appear as a doublet of doublets.

-

H3: This proton is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H5.

-

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet around δ 3.8 ppm.

-

Methylene Protons (-CH₂COOH): The two equivalent protons of the methylene group adjacent to the carboxylic acid and the aromatic ring will appear as a singlet around δ 3.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~158-160 | C4 (-OCH₃) |

| ~135-138 | C1 (-CH₂COOH) |

| ~130-133 | C6 |

| ~125-128 | C2 (-Cl) |

| ~115-118 | C5 |

| ~112-115 | C3 |

| ~55-57 | -OCH₃ |

| ~40-43 | -CH₂COOH |

Note: Predicted chemical shifts are relative to TMS at 0 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield.[2]

-

Aromatic Carbons: The six aromatic carbons are all chemically distinct.

-

C4: The carbon attached to the electron-donating methoxy group will be the most deshielded of the ring carbons.

-

C1: The carbon bearing the chloroacetic acid substituent will also be deshielded.

-

C2: The carbon directly bonded to the electronegative chlorine atom will be deshielded.

-

C6, C5, C3: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical range for ether carbons.

-

Methylene Carbon (-CH₂COOH): The methylene carbon will be found in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. Filter the solution if any particulate matter is present.[5]

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid |

| ~3050-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-, -OCH₃) |

| 1720-1700 | Strong, Sharp | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | Medium to Weak | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Aryl ether & Carboxylic acid |

| ~1040 | Medium | C-O stretch | Aryl ether |

| ~800-750 | Strong | C-Cl stretch | Aryl chloride |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 3300 to 2500 cm⁻¹.[6][7] This broadness is due to strong hydrogen bonding between carboxylic acid dimers.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will appear just below 3000 cm⁻¹.[8]

-

C=O Stretch: A strong, sharp absorption band between 1720 and 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[9][10]

-

Aromatic C=C Stretches: Medium to weak absorptions around 1600 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretches: Strong C-O stretching bands are expected for both the aryl ether linkage and the carboxylic acid.

-

C-Cl Stretch: A strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

Table 4: Predicted Mass Spectrum Data for this compound

| m/z | Predicted Fragment |

| 200/202 | [M]⁺ (Molecular ion) |

| 155/157 | [M - COOH]⁺ |

| 141/143 | [M - CH₂COOH]⁺ |

| 127 | [C₇H₆OCl]⁺ |

| 99 | [C₆H₄OCl]⁺ |

| 45 | [COOH]⁺ |

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 200, with a smaller peak at m/z 202 due to the natural abundance of the ³⁷Cl isotope. The intensity of the molecular ion peak may be weak due to the lability of the carboxylic acid group.

-

Key Fragmentations: Electron ionization is a high-energy technique that often leads to extensive fragmentation.[14][15][16]

-

Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant peak at m/z 155 (with its M+2 isotope at 157).[17]

-

Loss of the Acetic Acid Side Chain: Cleavage of the bond between the aromatic ring and the methylene group would result in the loss of the -CH₂COOH radical (59 Da), giving a fragment at m/z 141 (and 143).

-

Other Fragments: Further fragmentation of the aromatic ring and the substituents will lead to other characteristic peaks.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to vaporize it into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to lose an electron and form positively charged ions (molecular ions).[14][15][16][17]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

IV. Integrated Spectroscopic Analysis: A Holistic View

The power of spectroscopic analysis lies in the synergistic combination of different techniques. The following diagram illustrates how the information from NMR, IR, and MS converges to confirm the structure of this compound.

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organomation.com [organomation.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]